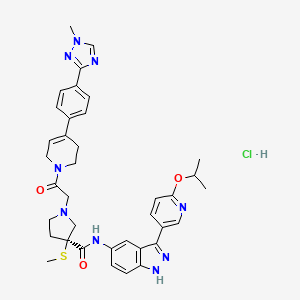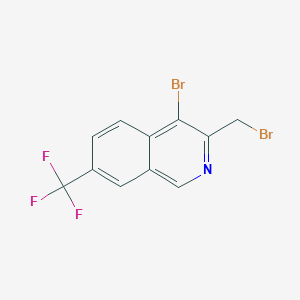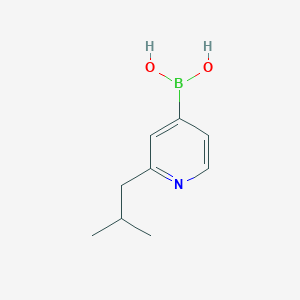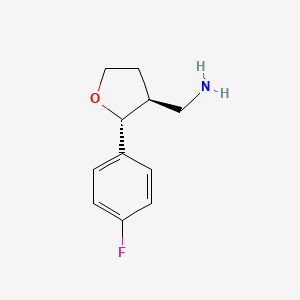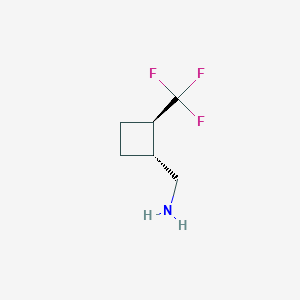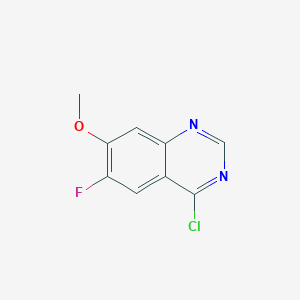
4-Chloro-6-fluoro-7-methoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-fluoro-7-methoxyquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClFN2O It is a derivative of quinazoline, featuring chlorine, fluorine, and methoxy substituents on the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-7-methoxyquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-fluoroaniline and 2-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the quinazoline ring.
Cyclization: The intermediate product undergoes cyclization to form the quinazoline core structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-fluoro-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the quinazoline ring.
Applications De Recherche Scientifique
4-Chloro-6-fluoro-7-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-fluoro-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
4-Chloro-6-fluoroquinazoline: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Fluoro-7-methoxyquinazoline: Lacks the chlorine atom, leading to different chemical properties.
4-Chloro-7-methoxyquinazoline: Lacks the fluorine atom, which may influence its interactions with biological targets.
Uniqueness: 4-Chloro-6-fluoro-7-methoxyquinazoline is unique due to the presence of all three substituents (chlorine, fluorine, and methoxy) on the quinazoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H6ClFN2O |
|---|---|
Poids moléculaire |
212.61 g/mol |
Nom IUPAC |
4-chloro-6-fluoro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3 |
Clé InChI |
SNOBTTVXJKJLPT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


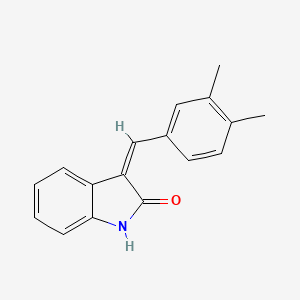
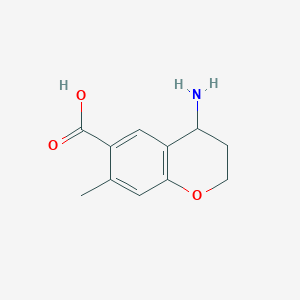
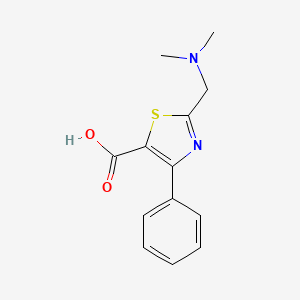
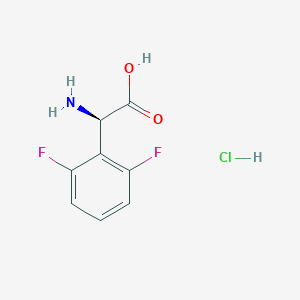
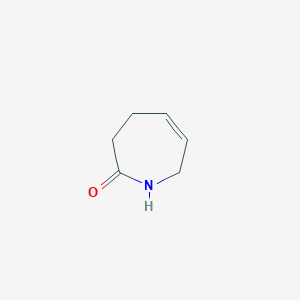
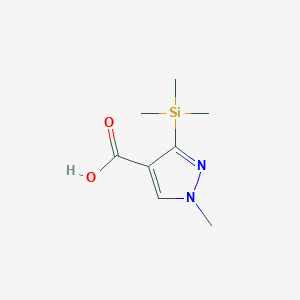
![3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15225228.png)
